molecular formula C9H6ClNO B1523613 7-Chloro-1H-indole-4-carbaldehyde CAS No. 1167055-37-9

7-Chloro-1H-indole-4-carbaldehyde

Cat. No. B1523613
M. Wt: 179.6 g/mol
InChI Key: IREPJTYUCHCYLI-UHFFFAOYSA-N
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Description

7-Chloro-1H-indole-4-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

Indole derivatives, including 7-Chloro-1H-indole-4-carbaldehyde, are important types of molecules and natural products that play a main role in cell biology . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular weight of 7-Chloro-1H-indole-4-carbaldehyde is 179.603 . The IUPAC Standard InChI is InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H .


Chemical Reactions Analysis

Indole-4-carboxaldehyde participates in the synthesis of arcyriacyanin A . Synthesis of 4-indole-4-carboxaldehyde has been reported . Intramolecular Friedel-Crafts (FC) acylation of indole-4-carboxaldehyde has been reported .


Physical And Chemical Properties Analysis

The melting point of 7-Chloro-1H-indole-4-carbaldehyde is 87-91 °C (lit.) . The SMILES string is [H]C(=O)c1cccc2cc[nH]c12 .

Scientific Research Applications

Enantioselective Synthesis of Indoles

The cascade synthesis approach for enantioselective synthesis of 1,7-annulated indoles highlights the importance of chloro substituent at the C-3 position of indole derivatives. This methodology employs iminium-enamine activation using a diphenylprolinol silyl ether catalyst, allowing for the synthesis of 3-chloro-1H-indole-7-carbaldehyde derivatives with high yields and enantioselectivities. These compounds exhibit fluorescence properties and contain functional groups conducive to further synthetic transformations, offering a pathway to diverse indole-based structures with potential application in materials science and pharmaceutical research (Giardinetti et al., 2015).

Synthesis of Indoloquinones

The Dakin oxidation of indole-7-carbaldehydes has been utilized for the synthesis of indoloquinones, a class of compounds known for their biological activities. This process involves the use of hydrogen peroxide and hydrochloric acid, leading to the formation of 6-methoxy-4,7-indoloquinones from 4,6-dimethoxyindole-7-carbaldehydes. The method allows for structural variation through functionalities at C2 and C3, demonstrating the versatility of indole-7-carbaldehydes in synthesizing complex indole derivatives (Alamgir et al., 2008).

Spectroscopic and DFT Studies of Indole Derivatives

A comprehensive study involving the synthesis, structural analysis, and characterization of novel indole derivatives has been conducted. These derivatives were examined through NMR, FT-IR, UV-Visible spectroscopy, and X-ray diffraction (XRD) studies, alongside density functional theory (DFT) analysis. This research underscores the significance of indole derivatives in various fields, including nonlinear optical (NLO) applications, by providing detailed insights into their molecular structures and properties (Tariq et al., 2020).

Palladium-Catalyzed Functionalization of Indoles

The synthesis and functionalization of indoles through palladium-catalyzed reactions have been extensively reviewed, reflecting on the indole nucleus as a cornerstone in the development of biologically active compounds. This review encapsulates the evolution and current state of methodologies for indole synthesis and functionalization, highlighting the role of palladium catalysis in facilitating complex organic transformations. This body of work illustrates the pivotal role of indole derivatives in synthetic organic chemistry, with implications for pharmaceutical development and materials science (Cacchi & Fabrizi, 2005).

Safety And Hazards

7-Chloro-1H-indole-4-carbaldehyde is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . Personal protective equipment should be worn and adequate ventilation should be ensured .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

7-chloro-1H-indole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-2-1-6(5-12)7-3-4-11-9(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREPJTYUCHCYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C=O)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694630
Record name 7-Chloro-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-indole-4-carbaldehyde

CAS RN

1167055-37-9
Record name 7-Chloro-1H-indole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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